molecular formula C20H21NO6S B4709163 DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE

Cat. No.: B4709163
M. Wt: 403.5 g/mol
InChI Key: FBEJHMFATSUTJH-UHFFFAOYSA-N
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Description

DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyethyl group and a benzoic acid derivative, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the esterification of 5-aminoisophthalic acid with methanol in the presence of a strong acid catalyst to form dimethyl 5-aminoisophthalate. This intermediate is then reacted with 2-[(2-methoxyethyl)sulfanyl]benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 5-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)ISOPHTHALATE is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 5-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-25-8-9-28-17-7-5-4-6-16(17)18(22)21-15-11-13(19(23)26-2)10-14(12-15)20(24)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEJHMFATSUTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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